![molecular formula C23H18N4O4S2 B2542199 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 868973-73-3](/img/structure/B2542199.png)
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide" is a complex molecule that likely exhibits pharmacological properties due to its structural features. The presence of a 1,4-dioxin ring, a thiadiazole moiety, and a naphthamide group suggests potential for interactions with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insight into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the case of the provided compound, the synthesis would likely involve the formation of the 1,4-dioxin ring, the thiadiazole moiety, and the naphthamide group in a stepwise manner. The papers provided do not detail the synthesis of this exact compound, but they do discuss the synthesis of related compounds with nitro and amino substitutions, which can undergo various chemical reactions to form complex structures with potential biological activity .
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a 1,4-dioxin ring, which is a bicyclic system known for its stability and presence in biologically active compounds; a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, often contributing to the compound's reactivity; and a naphthamide group, which is a two-ring system with an amide linkage, commonly found in compounds with medicinal properties. These structural elements suggest that the compound could interact with biological targets such as enzymes or receptors .
Chemical Reactions Analysis
The compound's functional groups, such as the amide and the thiadiazole, are likely to be involved in its chemical reactivity. For instance, the amide linkage could participate in hydrogen bonding, while the thiadiazole could engage in electron transfer reactions. The presence of a 1,4-dioxin ring could also influence the compound's reactivity, potentially through aromatic substitution reactions. The papers provided discuss the reactivity of related compounds, such as the formation of DNA adducts by nitro-substituted thioarenes, which could be relevant to understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 1,4-dioxin and thiadiazole rings could affect the compound's solubility, stability, and ability to cross biological membranes. The naphthamide group could contribute to the compound's lipophilicity, which is important for its distribution within the body. The papers provided do not directly discuss the physical and chemical properties of the compound, but they do provide information on related compounds, which can be used to make educated guesses about the properties of the compound .
科学的研究の応用
Topoisomerase I Targeting and Antitumor Activity
Compounds structurally related to N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, particularly those incorporating dibenzo[c,h][1,6]naphthyridin-6-ones, have demonstrated significant potential in targeting topoisomerase I (TOP1) and exhibiting pronounced antitumor activities. Studies have shown that modifications in the molecular structure, such as nitro and amino substitutions, can significantly affect their TOP1-targeting activity and cytotoxicity, suggesting the importance of structural optimization for enhancing anticancer properties (Singh et al., 2003).
Synthesis of Novel Aryloxy Propanoyl Thiadiazoles as Potential Antihypertensive Agents
Another study highlights the synthesis of 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, which were further processed to create naphthalenyloxy-propanol amine derivatives. These compounds were evaluated for their potential as antihypertensive agents, indicating the versatile applications of thiadiazole derivatives in designing new therapeutic agents (Samel & Pai, 2010).
Antimicrobial and Antifungal Activities
Derivatives incorporating the thiadiazole moiety, similar to the one in the chemical compound of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies underscore the potential of such compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Al-Omran et al., 2002).
Advanced Material Applications
In the realm of material science, thiadiazole derivatives have been explored for their suitability in creating advanced materials with specific properties. For example, diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole precursors have been utilized in the synthesis of high-performance semiconducting polymers, suggesting potential applications in electronics and optoelectronics (Kawashima et al., 2013).
特性
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-15-8-9-18-19(12-15)31-11-10-30-18)13-32-23-27-26-22(33-23)25-21(29)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJPXFCDAVROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)

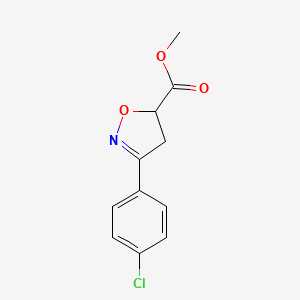
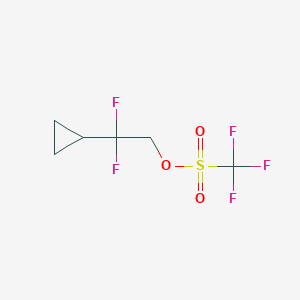
![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)
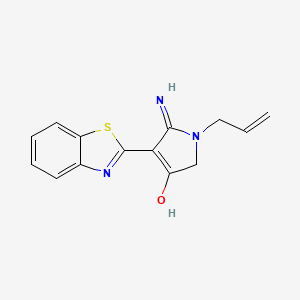
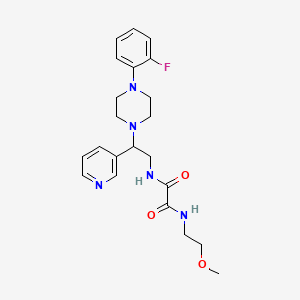
![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)


![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)
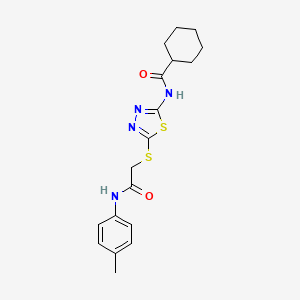
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2542137.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)